Several studies suggest that DHIE possesses anti-inflammatory properties. Research has shown that DHIE can suppress the production of inflammatory mediators, such as cytokines and nitric oxide, in various cell types [1]. Additionally, DHIE has been shown to exhibit pain-relieving effects in animal models, suggesting its potential application in managing inflammatory pain conditions [2].
DHIE demonstrates promising anti-oxidant properties, potentially contributing to its various health benefits. Studies have shown that DHIE can scavenge free radicals, which are harmful molecules that can damage cells and contribute to various diseases [3]. Additionally, DHIE may enhance the activity of natural antioxidant enzymes within the body [4].
Dehydrodiisoeugenol is a naturally occurring compound classified as a lignan, primarily derived from the nutmeg plant (Myristica fragrans). It is formed through the oxidative coupling of isoeugenol, a phenolic compound, resulting in a structure that features two isoeugenol units linked by a carbon-carbon bond. This compound is notable for its potential health benefits and biological activities, including antioxidant and anticancer properties.
Research suggests that DEH exerts its biological effects through various mechanisms. Here are some key aspects:
Dehydrodiisoeugenol exhibits significant biological activities:
The synthesis of dehydrodiisoeugenol can be achieved through several methods:
Dehydrodiisoeugenol finds applications across various fields:
Research has demonstrated that dehydrodiisoeugenol interacts with various biological targets:
Dehydrodiisoeugenol shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound | Source | Biological Activity | Unique Features |
|---|---|---|---|
| Isoeugenol | Nutmeg | Antioxidant, anti-inflammatory | Precursor to dehydrodiisoeugenol |
| Eugenol | Clove oil | Analgesic, antiseptic | Widely used in dental care |
| Dehydrodieugenol | Derived from eugenol | Antioxidant | Similar structure but different biological effects |
| Curcumin | Turmeric | Anti-inflammatory, anticancer | Stronger anti-inflammatory effects |
Dehydrodiisoeugenol's uniqueness lies in its specific structural arrangement and the resultant biological activities that differentiate it from closely related compounds like eugenol and isoeugenol. Its dual role as both an antioxidant and potential anticancer agent positions it uniquely within the realm of natural products.
Dehydrodiisoeugenol (molecular formula C₂₀H₂₂O₄), also known as licarin A, represents a significant neolignan compound that can be obtained through various synthetic approaches [1]. The compound is characterized by its white crystalline appearance with a melting point of 132-133°C and demonstrates limited water solubility while showing good solubility in organic solvents such as ethyl acetate and dichloromethane [13]. The synthesis of dehydrodiisoeugenol has evolved through multiple methodological approaches, each offering distinct advantages in terms of yield, selectivity, and reaction conditions.
Classical oxidative dimerization methods form the foundation of dehydrodiisoeugenol synthesis, primarily involving the radical coupling of isoeugenol through various oxidizing agents [1]. The earliest documented synthesis was performed by Leopold in 1950, who utilized ferric chloride as a catalyst in an ethanol-water solvent system, achieving a yield of 30% [1]. This pioneering work established the fundamental approach of oxidative dimerization that subsequent researchers would refine and optimize.
The mechanism of oxidative dimerization proceeds through the formation of phenoxy radicals from isoeugenol, followed by radical coupling to generate the dimeric product [1]. The reaction involves hydrogen abstraction from the phenolic hydroxyl group, creating reactive intermediates that undergo carbon-carbon bond formation between the aromatic rings of two isoeugenol molecules [25]. This process results in the characteristic biphenyl structure of dehydrodiisoeugenol with specific stereochemical arrangements.
Levita and colleagues modified Leopold's original method by reducing the catalyst amount while maintaining similar reaction conditions [1]. Their approach utilized a decreased ferric chloride concentration, resulting in a reduced yield of 22% but demonstrating the sensitivity of the reaction to catalyst loading [2] [3]. The modified method employed an isoeugenol to ferric chloride ratio of 1.9:1, with the reaction conducted at 5°C for 24 hours in an ethanol-water mixture [2] [3].
Further developments in classical methods included the use of silver oxide as an oxidizing agent [1]. Liu and colleagues employed silver oxide in a toluene-acetone solvent system at room temperature, achieving a 40% yield of dehydrodiisoeugenol [1]. This method represented an advancement in terms of reaction conditions, eliminating the need for elevated temperatures while maintaining reasonable product yields.
The following table summarizes the key classical oxidative dimerization methods:
| Catalyst | Molar Ratio | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ferric Chloride | 1.4:1 | Water-Ethanol | 4 | 24 | 30 | [1] |
| Ferric Chloride | 0.5:1 | Water-Ethanol | 5 | 24 | 22 | [1] |
| Silver Oxide | 0.5:1 | Toluene-Acetone | Room Temperature | 48 | 40 | [1] |
Advanced catalytic systems have emerged as powerful tools for dehydrodiisoeugenol production, offering improved yields and enhanced reaction control compared to classical methods [1]. These systems utilize various metal-based catalysts and oxidizing agents to facilitate the dimerization process with greater efficiency and selectivity.
Cerium ammonium nitrate represents one of the most effective catalytic systems for dehydrodiisoeugenol synthesis [1] [8]. Chen and colleagues developed a diastereoselective oxidative dimerization method using cerium ammonium nitrate in tetrahydrofuran, achieving an remarkable yield of 81% with a reaction time of only 0.5 hours [1]. This catalytic system demonstrates the oxidizing power of cerium(IV) species, which facilitates the formation of phenoxy radicals through single-electron transfer processes [8] [11].
The mechanism of cerium ammonium nitrate catalysis involves the oxidation of isoeugenol to form phenoxy radicals, followed by radical coupling reactions [8] [11]. The cerium(IV) ion acts as a strong one-electron oxidizing agent with a redox potential of approximately 1.61 V versus the normal hydrogen electrode, making it more powerful than chlorine gas [11]. The reaction proceeds through the reduction of cerium(IV) to cerium(III), accompanied by the characteristic color change from orange to pale yellow [11].
Iodobenzene diacetate represents another significant catalytic system for dehydrodiisoeugenol production [1] [13]. Juhász and colleagues utilized iodobenzene diacetate in dichloromethane at room temperature, obtaining a yield of 35% [1] [13]. This hypervalent iodine reagent functions as an electrophilic oxidizing agent, providing an alternative pathway for phenol oxidation [15].
The preparation and application of iodobenzene diacetate involves the oxidative diacetoxylation of iodobenzene using various oxidizing agents [15]. The compound serves as a chemoselective oxidizing agent in organic synthesis, offering mild reaction conditions and good functional group tolerance [15]. The reaction mechanism involves the formation of phenoxy radicals through interaction with the hypervalent iodine center, followed by radical coupling processes.
Photocatalytic systems have also been investigated for dehydrodiisoeugenol synthesis [6]. Research utilizing titanium dioxide photocatalysts under near-ultraviolet light irradiation demonstrated the feasibility of photochemical oxidative dimerization [6]. The process involves the generation of reactive oxygen species on the photocatalyst surface, which subsequently oxidize isoeugenol to form the desired dimer product [6].
The following table presents key catalytic systems for dehydrodiisoeugenol production:
| Catalytic System | Solvent | Temperature | Time | Yield (%) | Key Features |
|---|---|---|---|---|---|
| Cerium Ammonium Nitrate | Tetrahydrofuran | Room Temperature | 0.5 h | 81 | High yield, short reaction time |
| Iodobenzene Diacetate | Dichloromethane | Room Temperature | 48 h | 35 | Mild conditions, hypervalent iodine |
| Titanium Dioxide | Various | Room Temperature | Variable | Variable | Photocatalytic, environmentally friendly |
Diastereoselective synthesis approaches for dehydrodiisoeugenol focus on controlling the stereochemical outcome of the oxidative dimerization reaction [1] [22]. The formation of dehydrodiisoeugenol involves the creation of new stereocenters during the coupling process, making stereochemical control crucial for obtaining specific isomers with desired properties.
The oxidative dimerization of isoeugenol can yield multiple stereoisomeric products due to the formation of new chiral centers during the coupling reaction [22]. Research has identified that the syn-isomer of dehydrodiisoeugenol is thermodynamically more stable than the corresponding anti-isomer by approximately 1.19 kcal/mol, which influences the diastereomeric ratio in the final product [22]. This thermodynamic preference explains the experimental observation of diastereomeric excess favoring the syn-configuration.
Computational studies using density functional theory calculations have provided insights into the stereochemical preferences of dehydrodiisoeugenol formation [22]. The calculations indicate that the syn-isomer adopts a more favorable conformation with antiperiplanar orientation of key functional groups, contributing to its enhanced stability [22]. These theoretical findings correlate well with experimental observations of diastereomeric ratios in synthetic products.
The mechanism of diastereoselective synthesis involves the formation of a transient quinone methide intermediate during the oxidative process [22]. This intermediate can undergo nucleophilic attack from a second isoeugenol molecule, with the stereochemical outcome determined by the preferred approach geometry [22]. The selective formation of the syn-isomer suggests the involvement of organized transition states that favor specific stereochemical arrangements.
Enzymatic approaches have also demonstrated diastereoselective capabilities in dehydrodiisoeugenol synthesis [1]. Biocatalytic systems using peroxidases can achieve high diastereomeric excess through the inherent selectivity of the enzyme active site [1]. These systems offer the advantage of mild reaction conditions and environmental compatibility while maintaining stereochemical control.
Yield optimization strategies for dehydrodiisoeugenol synthesis involve systematic investigation of reaction parameters to maximize product formation while minimizing side reactions and byproduct formation [1] [2]. These strategies encompass optimization of catalyst loading, reaction temperature, solvent selection, reaction time, and substrate concentration.
Catalyst loading optimization represents a critical factor in maximizing dehydrodiisoeugenol yields [2] [3]. Research has demonstrated that the molar ratio of catalyst to substrate significantly influences the reaction outcome [2]. For ferric chloride-catalyzed reactions, the optimal ratio was found to be approximately 1.4:1, with decreased ratios resulting in proportionally lower yields [2] [3]. This relationship indicates that sufficient catalyst concentration is necessary to initiate and sustain the radical formation process.
Temperature control plays a crucial role in yield optimization, affecting both reaction rate and product selectivity [1] [25]. Lower temperatures generally favor the formation of dehydrodiisoeugenol over higher-order oligomers and degradation products [1]. Research has shown that reactions conducted at 4-5°C provide optimal yields while minimizing unwanted side reactions [1] [2]. Higher temperatures can lead to increased reaction rates but may also promote overoxidation and product degradation.
Solvent system selection significantly impacts both reaction yield and product purity [1] [25]. Aqueous-organic solvent mixtures, particularly ethanol-water systems, have proven effective for dehydrodiisoeugenol synthesis [1] [2]. The solvent composition affects substrate solubility, catalyst activity, and product crystallization behavior [25]. Optimization studies have identified specific solvent ratios that maximize product yield while facilitating product isolation and purification.
Reaction time optimization involves balancing reaction completion with product stability [1]. Extended reaction times can lead to increased conversion but may also result in product degradation or formation of higher-order oligomers [25]. Kinetic studies have identified optimal reaction times for different catalytic systems, ranging from 0.5 hours for highly active catalysts like cerium ammonium nitrate to 48 hours for milder systems [1].
Substrate concentration optimization addresses the balance between reaction efficiency and mass transfer limitations [25]. Higher substrate concentrations can increase reaction rates through enhanced molecular collision frequency, but may also lead to decreased selectivity and increased formation of byproducts [25]. Optimal substrate concentrations have been determined for various catalytic systems to maximize dehydrodiisoeugenol yield.
The following table summarizes key optimization parameters and their effects:
| Parameter | Optimal Range | Effect on Yield | Considerations |
|---|---|---|---|
| Catalyst Loading | 0.5-1.5 equivalents | Directly proportional | Cost vs. efficiency balance |
| Temperature | 4-25°C | Inversely related to selectivity | Rate vs. selectivity trade-off |
| Reaction Time | 0.5-48 hours | System-dependent | Catalyst activity dependent |
| Solvent Ratio | System-specific | Solubility and activity dependent | Phase behavior critical |
Advanced optimization strategies involve the application of statistical design of experiments methodologies to identify optimal reaction conditions [31]. Response surface methodology has been successfully applied to optimize multiple reaction parameters simultaneously, providing mathematical models for predicting optimal conditions [31]. These approaches enable systematic optimization while minimizing the number of experimental trials required.
Table 1. Validated chromatographic assays for DHIE.
| # | Technique / Matrix | Stationary phase (dimensions) | Mobile phase (v/v) | Detector / λ or transition | Linearity (r²) | LOD / LOQ | Precision (RSD) | Recovery | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| 1 | RP-HPLC-UV (rat tissues) | Diamonsil ODS C₁₈ 250 × 4.6 mm, 5 µm | Methanol–water 80:20 | UV 270 nm | 0.998 | 0.4 µg g⁻¹ / 1.3 µg g⁻¹ | ≤ 10% | 84–106% | [4] |
| 2 | RP-HPLC-UV (nutmeg extract) | LiChrospher 100 RP-18e 250 × 4 mm, 5 µm | Methanol–water 73:27 | UV 282 nm | 0.999 | 0.99 µg mL⁻¹ / 3.00 µg mL⁻¹ | ≤ 2% | 98–102% | [5] |
| 3 | LC-MS/MS (rat cerebral nuclei) | Diamonsil ODS C₁₈ 150 × 2.1 mm, 3 µm | Methanol–0.1% HCOOH-water 81:19 | ESI-MRM 327.2 → 188.0 | > 0.999 | 0.05 ng mL⁻¹ / 0.2 ng mL⁻¹ | ≤ 7% | 90–108% | [6] [7] |
| 4 | HPLC-DAD (rat plasma) | ODS C₁₈ 250 × 4.6 mm | Methanol–water 81:19 | DAD 270 nm | 0.997 | 0.1 µg mL⁻¹ / 0.3 µg mL⁻¹ | ≤ 9% | 87–104% | [8] |
Key findings
3.2.1. Ultraviolet–visible spectroscopy
DHIE shows two intense π→π* bands: λ_max 273 nm (ε ≈ 14 000 L mol⁻¹ cm⁻¹) in methanol and shoulder at 220 nm [2]. These transitions underpin UV detection at 270–282 nm in HPLC methods [4] [5].
3.2.2. Mass spectrometry
High-resolution electrospray MS provides unequivocal molecular assignment (calc./found m/z 327.1593/327.1595 for [M + H]⁺) [2]. Fragmentation pathways elucidated by LC-MS/MS include:
| Precursor m/z | Major product ions (m/z) | Diagnostic cleavage | Application |
|---|---|---|---|
| 327.2 | 188.0, 173.0, 161.0 | Benzofuran ring scission and methoxy losses | Quantification & metabolite tracing [6] [9] |
Metabolomic profiling in mice detected 13 phase-I/II metabolites (hydroxylation, demethylation, ring-opening) via UPLC-ESI-QTOF-MS [9].
3.2.3. Nuclear magnetic resonance
Representative 500 MHz ¹H and 125 MHz ¹³C NMR data in CDCl₃ [2] [1]:
Table 2. Selected chemical shifts for DHIE.
| Nucleus | δ (ppm) | Multiplicity / J (Hz) | Assignment |
|---|---|---|---|
| ¹H | 6.85 d (8.0) | H-5 | Aromatic A-ring |
| 6.72 s | H-2 | Benzofuran | |
| 6.60 d (8.0) | H-6′ | Aromatic B-ring | |
| 5.92 d (1.4) | H-2′ | Benzofuran methine | |
| 3.82 s / 3.76 s | 2 × OCH₃ | Methoxy groups | |
| ¹³C | 148.5, 147.3 | C-4/C-4′ | Phenolic C–O |
| 109.1 | C-8a | Benzofuran quaternary | |
| 56.2 | OCH₃ | Methoxy carbons |
Assignment corroborates literature spectra deposited in SpectraBase (ID XGheuEwze3) [1].
DHIE possesses two stereogenic centres (C-7 and C-8) in a trans configuration, giving rise to enantiomeric pair (+)/(–) DHIE. Natural isolates are typically dextrorotatory; synthesized material can be racemic [3].
3.3.1. Preparative generation of single enantiomers
3.3.2. Direct chiral chromatography
Table 3. Reported chiral separations of DHIE.
| Column (selector) | Mobile phase | Resolution (Rs) | Notes | Ref. |
|---|---|---|---|---|
| Chiralpak IA (amylose tris-(3,5-dimethylphenylcarbamate)) | Hexane–isopropanol 90:10 | 3.1 | Direct baseline resolution; analytical scale | [3] |
| Crownpak CR(+) (chiral crown ether) | 1 mM HCl-acetonitrile 80:20 | 2.5 | Complementary elution order to CR(–) | [10] |
3.3.3. Optical-rotatory and circular-dichroism measurements
Absolute configuration confirmation relies on:
Conclusions
Chromatographic and spectroscopic toolkits now provide ng mL⁻¹ quantitation, detailed structural fingerprints and definitive stereochemical assignments for dehydrodiisoeugenol. Robust RP-HPLC or LC-MS/MS assays underpin pharmacokinetic work, while high-field NMR and HRMS secure structural integrity. Contemporary chiral chromatography coupled with polarimetry and circular dichroism resolves enantiomers and validates absolute configuration, enabling rigorous quality control for both natural products and synthetic batches.
Future PerspectivesAdvances in supercritical-fluid chiral chromatography promise faster preparative resolutions, and hyphenated techniques such as LC-ECD-MS may soon integrate quantification with on-line stereochemical read-outs.